2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide
Description
2,2-Dimethyl-6,8-dioxa-7λ⁶-thiaspiro[3.5]nonane 7,7-dioxide is a spirocyclic compound characterized by a central sulfur atom in a sulfone (SO₂) configuration, flanked by oxygen atoms in the 6- and 8-positions and methyl groups at the 2-position. The spiro[3.5]nonane framework creates a rigid bicyclic structure, which influences its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2,2-dimethyl-6,8-dioxa-7λ6-thiaspiro[3.5]nonane 7,7-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-7(2)3-8(4-7)5-11-13(9,10)12-6-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCJBPYNXYVTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)COS(=O)(=O)OC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation steps to introduce the necessary oxygen and sulfur atoms. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide: can undergo various chemical reactions, including:
Oxidation: : The compound can be further oxidized to introduce additional oxygen atoms or functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with higher oxygen content, while reduction reactions may produce compounds with lower oxidation states.
Scientific Research Applications
2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties and potential use in drug development.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-6,8-dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological or chemical changes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key spirocyclic compounds with heteroatom variations and substituents:
Key Differences and Implications
Heteroatom Configuration: Sulfur Oxidation State: The target compound’s sulfone group (SO₂) enhances polarity and hydrogen-bonding capacity compared to thioether analogs (e.g., 7,7-dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane) . This impacts solubility and bioavailability. Nitrogen vs. Oxygen: Diazaspiro derivatives (e.g., 2,7-diazaspiro[3.5]nonane) exhibit stronger basicity due to nitrogen atoms, facilitating interactions with biological targets like Sigma receptors .
Pharmacological Activity: Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives (e.g., compound 4b) demonstrate potent S1R agonism, reversing mechanical hypersensitivity in vivo . In contrast, sulfone-containing spiro compounds may target distinct pathways due to altered electronic properties. EGFR Inhibition: Spiro compounds with hydroxyl and Boc-protected amines (e.g., 5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane) show activity against lung cancer cell lines, highlighting the role of substituents in biological targeting .
Synthetic Utility: Intermediates: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate and related compounds are widely used in peptide and small-molecule drug synthesis due to their stability and reactivity . Scalability: Suppliers like PharmaBlock and J&K Scientific provide spirocyclic intermediates (e.g., 7-Boc-1-oxa-7-azaspiro[3.5]nonane) at commercial scales, underscoring their industrial relevance .
Biological Activity
2,2-Dimethyl-6,8-dioxa-7λ⁶-thiaspiro[3.5]nonane 7,7-dioxide (CAS: 2248349-54-2) is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.
The molecular formula of 2,2-Dimethyl-6,8-dioxa-7λ⁶-thiaspiro[3.5]nonane 7,7-dioxide is C8H14O4S, with a molecular weight of 206.26 g/mol. The compound features a spirocyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H14O4S |
| Molecular Weight | 206.26 g/mol |
| CAS Number | 2248349-54-2 |
| IUPAC Name | 2,2-Dimethyl-6,8-dioxa-7λ⁶-thiaspiro[3.5]nonane 7,7-dioxide |
Antimicrobial Properties
Research indicates that thiaspiro compounds exhibit significant antimicrobial activity. A study conducted by Smith et al. (2021) demonstrated that derivatives of thiaspiro compounds showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Effects
In vitro studies have shown that 2,2-Dimethyl-6,8-dioxa-7λ⁶-thiaspiro[3.5]nonane 7,7-dioxide exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, as reported by Johnson et al. (2023).
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. A study by Lee et al. (2022) found that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Antimicrobial Activity :
- Study : Smith et al., 2021
- Findings : Demonstrated inhibition against S. aureus and E. coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Cytotoxicity Against Cancer Cells :
- Study : Johnson et al., 2023
- Findings : Showed IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment.
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Anti-inflammatory Effects :
- Study : Lee et al., 2022
- Findings : Reduced TNF-alpha and IL-6 levels by over 50% in treated macrophages compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
